molecular formula C9H8BrF3O2 B1530200 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol CAS No. 1249929-52-9

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B1530200
CAS No.: 1249929-52-9
M. Wt: 285.06 g/mol
InChI Key: JKZPYJJPAHZBFZ-UHFFFAOYSA-N
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Description

Molecular Formula: C₉H₈BrF₃O₂ SMILES: COC₁=C(C=C(C=C₁)C(C(F)(F)F)O)Br InChIKey: JKZPYJJPAHZBFZ-UHFFFAOYSA-N Structural Features: This compound features a bromine atom at the 3-position and a methoxy group at the 4-position on the phenyl ring, coupled with a trifluoroethanol moiety.

Availability: It is commercially available from suppliers like CymitQuimica, with pricing ranging from €127.00 (50 mg) to €1,860.00 (10 g) . Enamine Ltd. and Arctom Scientific also list enantiomerically pure forms, such as the (1S)-enantiomer (CAS 1461689-27-9), highlighting its relevance in stereoselective synthesis .

Properties

IUPAC Name

1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O2/c1-15-7-3-2-5(4-6(7)10)8(14)9(11,12)13/h2-4,8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKZPYJJPAHZBFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(F)(F)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

  • Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

  • Biology: It serves as a building block for the synthesis of biologically active molecules, including potential therapeutic agents.

  • Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting various diseases.

  • Industry: Its unique properties make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The molecular targets and pathways involved would vary based on the specific biological system and the intended therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

Table 1: Key Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight Substituents (Position) Notable Properties Source/Application
1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol C₉H₈BrF₃O₂ 285.06 -Br (3), -OCH₃ (4), -CF₃CH₂OH (1) pKa ~12; high lipophilicity; CNS drug candidate Catalytic synthesis intermediates
1-(4-Bromo-3-methylphenyl)-2,2,2-trifluoroethan-1-ol C₉H₈BrF₃O 269.06 -Br (4), -CH₃ (3), -CF₃CH₂OH (1) Requires 2–8°C storage; lower polarity vs. methoxy analog Building block for fluorinated pharmaceuticals
1-(2-Bromo-4-chlorophenyl)-2,2,2-trifluoroethan-1-ol C₈H₅BrClF₃O 289.48 -Br (2), -Cl (4), -CF₃CH₂OH (1) Density: 1.754 g/cm³; predicted boiling point: 308.8°C Unspecified, likely agrochemical research
1-(5-Bromothiophen-2-yl)-2,2,2-trifluoroethan-1-ol C₆H₄BrF₃OS 255.04 Heterocyclic thiophene ring Enhanced solubility in polar solvents Exploration in heterocyclic drug scaffolds
Key Observations:
  • Methoxy vs.
  • Heterocyclic Analogs : Replacement of the benzene ring with a thiophene (as in C₆H₄BrF₃OS) modifies π-π stacking interactions and metabolic stability .

Functional Group Modifications

Table 2: Trifluoroethanol vs. Related Bioisosteres
Compound/Group Key Feature Advantages Limitations Application Example
2,2,2-Trifluoroethan-1-ol -CF₃CH₂OH High lipophilicity; weak acidity (pKa ~12) Limited metabolic stability in vivo CNS drug candidates
Trifluoromethylketone -CF₃CO- Hydrate form mimics carboxylic acid Susceptible to hydrolysis Enzyme inhibitor design
1-(3-Bromo-4-methoxyphenyl)ethan-1-ol -CH₂OH instead of -CF₃CH₂OH Lower molecular weight; reduced lipophilicity Poor BBB penetration Non-CNS applications
Key Findings:
  • The trifluoroethanol group in the target compound outperforms non-fluorinated alcohols (e.g., -CH₂OH) in BBB penetration due to its lipophilic trifluoromethyl group .
  • Compared to trifluoromethylketones, the trifluoroethanol moiety avoids equilibrium with hydrated forms, offering greater stability in physiological conditions .

Enantiomeric Considerations

The (1S)-enantiomer of this compound (CAS 1461689-27-9) is explicitly marketed for stereoselective synthesis, underscoring the importance of chirality in pharmacological activity. Enantiopure forms are critical for optimizing binding affinity and minimizing off-target effects .

Biological Activity

1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol, also known by its chemical formula C9H8BrF3OC_9H_8BrF_3O, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antimicrobial and antiproliferative effects, based on diverse research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical FormulaC9H8BrF3O
Molecular Weight284.08 g/mol
IUPAC Name1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanol
PubChem CID1249929-52-9

Antimicrobial Effects

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related brominated phenolic compounds have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism typically involves disruption of bacterial cell membranes and interference with metabolic processes.

Case Study:
In a study evaluating the antibacterial activity of halogenated phenols, it was found that derivatives with bromine substituents demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The minimum inhibitory concentration (MIC) values for these compounds ranged from 62.5 to 125 µg/mL against MRSA strains .

Antiproliferative Activity

The antiproliferative effects of this compound have been assessed in various cancer cell lines. Preliminary in vitro studies suggest that it may inhibit the growth of human cancer cells through apoptosis induction and cell cycle arrest.

Research Findings:
A recent investigation into similar structures revealed that certain trifluoroethyl derivatives exhibited IC50 values ranging from 200 to 300 µg/mL against human cervical adenocarcinoma (HeLa) and lung carcinoma (A549) cell lines . This suggests potential utility in cancer therapeutics.

The biological activity of this compound can be attributed to:

  • Membrane Disruption: The presence of halogen atoms enhances lipophilicity, allowing the compound to integrate into lipid membranes.
  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
Reactant of Route 2
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1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol

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